What are the physicochemical properties of 6-Methoxy-2(3H)-benzothiazolone?
What are the physicochemical properties of 6-Methoxy-2(3H)-benzothiazolone?
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2(3H)-benzothiazolone
Abstract
6-Methoxy-2(3H)-benzothiazolone is a heterocyclic organic compound of significant interest within pharmaceutical and materials science research. Its benzothiazole core, functionalized with a methoxy group and a thiazolone ring, imparts a unique combination of electronic and steric properties that are pivotal for its application as a building block in drug discovery and organic synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their validation, and expert insights into the interpretation of its spectral data. The methodologies described are grounded in authoritative standards to ensure reproducibility and scientific integrity, making this document an essential resource for researchers and drug development professionals.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundational step in any scientific investigation. 6-Methoxy-2(3H)-benzothiazolone is registered under CAS Number 40925-65-3.[1] Its molecular structure consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. The molecule is substituted with a methoxy group (-OCH₃) at the 6-position of the benzene ring and a carbonyl group (C=O) at the 2-position of the thiazole ring, which results in the keto-enol tautomerism characteristic of 2-hydroxybenzothiazoles.
Caption: Chemical structure of 6-Methoxy-2(3H)-benzothiazolone.
Core Physicochemical Properties
The functional utility of a compound is dictated by its physical and chemical properties. The data presented below, compiled from various chemical suppliers and databases, offers a quantitative overview of 6-Methoxy-2(3H)-benzothiazolone. Predicted values, derived from computational models, are included where experimental data is unavailable and are clearly marked as such.
| Property | Value | Source(s) |
| CAS Number | 40925-65-3 | [1][2][3] |
| Molecular Formula | C₈H₇NO₂S | [1][2][4] |
| Molecular Weight | 181.21 g/mol | [1][2][4] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 163-164 °C | [1][2][4] |
| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 10.06 ± 0.20 (Predicted) | [1][2][4] |
| Recommended Storage | 2-8°C | [1][2][5] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 6-Methoxy-2(3H)-benzothiazolone, a close structural analog, 6-Methoxy-2-methylbenzothiazole, is reported to be insoluble in water.[6] Given the planar, aromatic structure and the presence of a single polar methoxy group, low aqueous solubility is expected. However, it is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, a common characteristic for heterocyclic compounds of this nature.
Expert Insight: The predicted pKa of 10.06 suggests the N-H proton is weakly acidic.[1][4] This means the compound's solubility in aqueous media can be significantly increased at higher pH values (pH > 10) due to the formation of the more soluble anionic phenolate-like species. This property is crucial for designing formulation strategies and for planning purification protocols such as acid-base extraction.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying functional groups. For 6-Methoxy-2(3H)-benzothiazolone, the following absorption bands are anticipated:
-
N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹, characteristic of the amine/amide N-H bond.
-
C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]
-
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methoxy group methyl C-H bonds.[8][9]
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This is a highly diagnostic peak for the thiazolone ring.
-
C=C Aromatic Stretch: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[7]
-
C-O Ether Stretch: A strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch), characteristic of the aryl-alkyl ether (methoxy group).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Based on the structure, the following proton signals are expected (predicted shifts in DMSO-d₆):
-
~11.0-12.0 ppm (singlet, 1H): The acidic N-H proton of the thiazolone ring. This peak is often broad and its position is solvent-dependent.
-
~7.0-7.5 ppm (multiplets, 3H): Signals corresponding to the three protons on the benzene ring. Their specific splitting patterns (doublets, doublet of doublets) would confirm the 6-methoxy substitution pattern. For example, data from a related 6-methoxybenzothiazole derivative shows aromatic protons in this region.[10]
-
~3.8 ppm (singlet, 3H): A sharp singlet for the three equivalent protons of the methoxy (-OCH₃) group.[10][11]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight unique carbon atoms:
-
~170 ppm: The carbonyl carbon (C=O) of the thiazolone ring.
-
~155-160 ppm: The aromatic carbon directly attached to the methoxy group.
-
~110-140 ppm: Multiple signals for the remaining aromatic and heterocyclic carbons.
-
~55 ppm: The carbon of the methoxy (-OCH₃) group.[11]
-
Experimental Methodologies: Ensuring Data Integrity
To ensure the trustworthiness of physicochemical data, standardized protocols must be employed. The following sections detail the authoritative methodologies for determining key properties.
Melting Point Determination (OECD Guideline 102)
The melting point is a fundamental indicator of a substance's purity. The capillary method is a standard and reliable technique.
Causality: This method relies on the principle that a pure, crystalline solid has a sharp, well-defined melting point range. Impurities depress and broaden this range. By slowly heating a sample and observing the precise temperatures at which melting begins and ends, one can accurately determine this range.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of the dry 6-Methoxy-2(3H)-benzothiazolone sample.
-
Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).
-
Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point (163 °C).
-
Equilibration & Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: Record the temperature (T₁) at which the first drop of liquid appears.
-
Final Reading: Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts.
-
Reporting: Report the melting range as T₁ - T₂. For a pure sample, this range should be narrow (< 1 °C).
Caption: Workflow for Melting Point Determination via OECD 102.
Aqueous Solubility Determination (OECD Guideline 105: Flask Method)
This method determines the saturation solubility of a substance in water at a specific temperature.
Causality: The protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution. By separating the phases and quantifying the concentration of the dissolved substance, the solubility limit is determined. The inclusion of a preliminary test establishes the approximate solubility to optimize the main experiment.
Step-by-Step Protocol:
-
Preliminary Test: Add the compound in sequential amounts (e.g., 10 mg, 100 mg) to a known volume of water (e.g., 10 mL) at 20 °C. Shake vigorously after each addition and visually inspect for undissolved particles to estimate the order of magnitude of solubility.
-
Main Experiment Setup: Prepare at least three flasks containing a volume of distilled water (e.g., 100 mL). Add an amount of 6-Methoxy-2(3H)-benzothiazolone that is in excess of its estimated solubility.
-
Equilibration: Seal the flasks and agitate them in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended. It is advisable to take samples at 24, 48, and 72 hours to confirm that the concentration has reached a plateau.
-
Phase Separation: Allow the flasks to stand in the temperature bath to let solids settle. Centrifuge an aliquot from each flask at the same constant temperature to remove all suspended solids.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the average concentration from the replicate flasks. Report the solubility in g/L or mg/L at the specified temperature.
Synthesis and Handling
Synthesis: The synthesis of 2-amino-6-methoxybenzothiazole, a common precursor, is well-documented and typically involves the reaction of p-anisidine (4-methoxyaniline) with potassium thiocyanate and bromine in acetic acid.[12] Subsequent hydrolysis or related chemical transformations can yield the desired 6-Methoxy-2(3H)-benzothiazolone. Various synthetic routes for benzothiazolone derivatives have been explored, including domino reactions and transition-metal-free syntheses.[1]
Safety and Handling: As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[13] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14] The recommended storage temperature is between 2-8°C.[1][2]
-
Toxicity: While specific toxicity data for this compound is limited, related benzothiazole compounds can be harmful if swallowed, in contact with skin, or if inhaled.[15] Always consult the specific Safety Data Sheet (SDS) for the product before use.
Conclusion
6-Methoxy-2(3H)-benzothiazolone is a well-defined chemical entity with a distinct set of physicochemical properties. Its solid nature, high melting point, and anticipated low aqueous solubility are key considerations for its application in synthesis and drug formulation. The predicted pKa and inferred spectral characteristics provide a solid framework for its chemical manipulation and analytical identification. By adhering to the standardized experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby advancing the scientific and commercial potential of this versatile heterocyclic compound.
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